molecular formula C16H16N2O3 B5858837 N-(2-acetylphenyl)-N'-(4-methoxyphenyl)urea

N-(2-acetylphenyl)-N'-(4-methoxyphenyl)urea

Cat. No. B5858837
M. Wt: 284.31 g/mol
InChI Key: WXUHAMFKYRVZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetylphenyl)-N'-(4-methoxyphenyl)urea, also known as acetamiprid, is a neonicotinoid insecticide that is widely used in agriculture to control pests. It was first introduced in 1995 and has since become one of the most commonly used insecticides due to its effectiveness and low toxicity to mammals.

Mechanism of Action

Acetamiprid acts as a nicotinic acetylcholine receptor agonist, binding to specific receptors in the nervous system of insects and causing paralysis and death. It has a high affinity for the insect receptors compared to mammalian receptors, which is why it has low toxicity to mammals.
Biochemical and Physiological Effects:
Acetamiprid has been shown to affect the metabolism and enzyme activity of insects, leading to reduced feeding and growth rates. It has also been shown to have sublethal effects on insects, such as reducing their ability to reproduce and altering their behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-acetylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its high potency and effectiveness in controlling pests. However, its low toxicity to mammals can also be a limitation, as it may not accurately reflect the effects of other insecticides that are more toxic to mammals.

Future Directions

Future research on N-(2-acetylphenyl)-N'-(4-methoxyphenyl)urea could focus on developing new formulations that are more targeted to specific pests or that have reduced environmental impact. There is also a need for more research on the sublethal effects of this compound on insects and the potential long-term impacts on ecosystems. Additionally, there is a need for more studies on the potential effects of this compound on non-target organisms, such as birds and aquatic organisms.

Synthesis Methods

Acetamiprid can be synthesized using a variety of methods, including the reaction of 2-acetylaminopyridine with 4-methoxyaniline in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction typically takes place in a solvent such as ethanol or methanol and is followed by purification using techniques such as chromatography or recrystallization.

Scientific Research Applications

Acetamiprid has been extensively studied for its effectiveness in controlling a wide range of pests, including aphids, whiteflies, and thrips. It has also been shown to have low toxicity to beneficial insects such as bees and ladybugs, making it a popular choice for integrated pest management programs.

properties

IUPAC Name

1-(2-acetylphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)14-5-3-4-6-15(14)18-16(20)17-12-7-9-13(21-2)10-8-12/h3-10H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUHAMFKYRVZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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